molecular formula C8H15NO4 B028555 6-Epicastanospermine CAS No. 107244-34-8

6-Epicastanospermine

Cat. No. B028555
M. Wt: 189.21 g/mol
InChI Key: JDVVGAQPNNXQDW-SLBCVNJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Epicastanospermine is a glycosidase inhibitor and anti-inflammatory agent . It is a remarkably efficacious suppressant of α-glucosidases and glycosidase, exhibiting unparalleled potential for studying afflictions including cancer, diabetes, and viral infections .


Synthesis Analysis

The total synthesis of 6-Epicastanospermine has been developed via phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, and dihydroxylations of trans-olefins to dispose the three contiguous asymmetric centers, one amino group, and two hydroxy groups . Another approach involves a Grignard reaction through Weinreb amide, followed by Sharpless dihydroxylation and stereoselective reduction of imine .


Molecular Structure Analysis

The molecular structure of 6-Epicastanospermine is characterized by three contiguous asymmetric centers, one amino group, and two hydroxy groups . The molecule is related to D-pyranomannose in the same way as castanospermine is to D-pyranoglucose .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Epicastanospermine include phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, and dihydroxylations of trans-olefins . These reactions help to dispose of the three contiguous asymmetric centers, one amino group, and two hydroxy groups .


Physical And Chemical Properties Analysis

The molecular weight of 6-Epicastanospermine is 189.21 . The molecule is characterized by its three contiguous asymmetric centers, one amino group, and two hydroxy groups .

Scientific Research Applications

  • Synthesis of Glycosidase Inhibitors

    It is utilized in synthesizing glycosidase inhibitors like (+)-Castanospermine and 1-Epicastanospermine, contributing significantly to this area of chemistry (Grassberger et al., 1993)(European Journal of Organic Chemistry).

  • Applications in Chemistry, Biology, and Medicine

    Being a chiral compound, 6-Epicastanospermine has potential applications across chemistry, biology, and medicine, indicating its versatility and importance in these fields (Ina & Kibayashi, 1993)(Journal of Organic Chemistry).

  • Organic Synthesis and Pharmacology

    It is recognized as a novel synthetic compound with significant potential in organic synthesis and pharmacology, expanding its utility in drug development and chemical synthesis (Kang & Kim, 1998)(Chemical Communications).

  • Synthesis of Indolizidines

    6-Epicastanospermine serves as a versatile synthetic route to indolizidines, which are crucial in scientific research, particularly in synthetic chemistry (Kang, Kim, & Youn, 1998)(Tetrahedron Letters).

  • Natural Product Isolation

    This compound is isolated from Castanospermum australe, and its synthesis is vital for various scientific research applications, demonstrating its natural origins and relevance in research (Fleet et al., 1988)(Tetrahedron Letters).

  • Inhibitor of Cytosolic Alpha-Mannosidase and Alpha-L-Fucosidase

    It acts as a good inhibitor of cytosolic or neutral alpha-mannosidase and a potent inhibitor of alpha-L-fucosidase, suggesting its therapeutic potential in diseases related to enzyme dysfunction (Winchester et al., 1990)(The Biochemical journal).

  • Inhibition of Amyloglucosidase-Catalyzed Hydrolysis

    Its inhibitory activities against amyloglucosidase-catalyzed hydrolysis and effects on human liver glycosidases indicate its potential in biochemistry and pharmacology (Fleet et al., 1990)(Carbohydrate research).

  • Inhibition of Alpha-Glucosidase

    It is a novel indolizidine alkaloid that inhibits alpha-glucosidase, underlining its significance in biological studies and potential therapeutic applications (Molyneux et al., 1986)(Archives of biochemistry and biophysics).

Safety And Hazards

6-Epicastanospermine is harmful if swallowed, in contact with skin, or if inhaled . It is intended for research use only and not for human or veterinary use .

properties

IUPAC Name

(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVGAQPNNXQDW-SLBCVNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147977
Record name 6-Epicastanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-epi-Castanospermine

CAS RN

107244-34-8
Record name 6-Epicastanospermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Epicastanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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